ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate
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Overview
Description
Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds or ylides. One common method is the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing compounds, such as:
Ethyl (1R,2S)-2-methylcyclopropane-1-carboxylate: This diastereomer has different stereochemistry, leading to distinct physical and chemical properties.
1-Aminocyclopropanecarboxylic acid: Another cyclopropane derivative used in the synthesis of amino acids and peptidomimetics.
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Used in the preparation of enantiomerically pure beta-amino acids.
This compound is unique due to its specific stereochemistry and the presence of an ester group, which makes it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate is a compound of significant interest due to its unique cyclopropane structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its chiral cyclopropane ring and an ethyl ester functional group. Its molecular formula is C7H12O2 . The compound's chirality at the 1 and 2 positions contributes to its distinct reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The cyclopropane ring enhances structural rigidity, which may improve binding affinity to active sites on target proteins. The benzyloxy methyl group can act as a ligand, modulating enzyme activity or receptor signaling pathways .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to fit into enzyme active sites effectively, thereby inhibiting catalytic activity.
- Insecticidal Activity : A study exploring the stereostructure-activity relationship of cyclopropane derivatives revealed that certain analogs exhibit significant insecticidal properties. This compound was compared with other compounds, showing varying levels of activity against specific insect targets .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated a dose-dependent inhibition with an IC50 value determined through kinetic assays. This suggests potential applications in drug development targeting metabolic disorders.
Case Study 2: Insecticidal Efficacy
In another study focused on agricultural applications, this compound was tested alongside known insecticides. The compound demonstrated moderate insecticidal activity compared to established pyrethroids. Its efficacy was attributed to its ability to disrupt neuronal function in targeted pests .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Cyclopropanecarboxylic acid | Lacks ethyl ester; less reactive | Minimal biological activity |
Methylcyclopropane | No carboxylate group; different reactivity | Not significantly active |
Ethyl cyclopropanecarboxylate | Similar structure but lacks methyl group | Moderate insecticidal activity |
Ethyl (1R,2R)-2-methylcyclopropane-1-carboxylate | Stereoisomer with different binding properties | Varies in efficacy |
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
JWYSLVLBKXDZCW-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C |
Canonical SMILES |
CCOC(=O)C1CC1C |
Origin of Product |
United States |
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